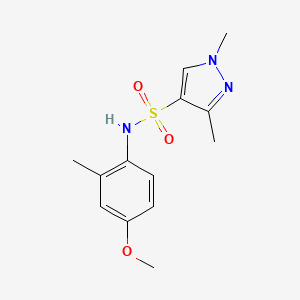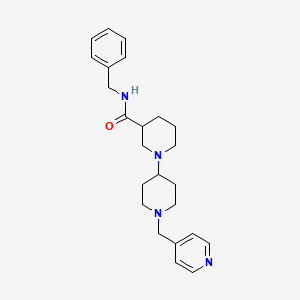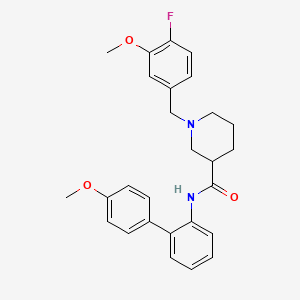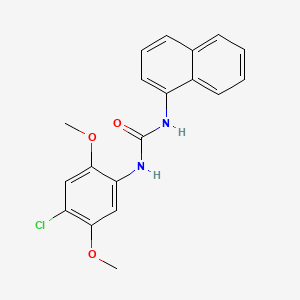
N-(4-methoxy-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as MPPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPS is a sulfonamide derivative that has been synthesized through a unique method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of MPPS involves inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. MPPS binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ions, leading to the inhibition of the enzyme's activity. This inhibition has been shown to have anti-inflammatory and anti-tumor effects, making MPPS a potential candidate for drug development.
Biochemical and Physiological Effects
MPPS has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. MPPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPS has several advantages for lab experiments, including its stability, solubility, and low toxicity. The compound can be easily synthesized using a one-pot reaction, making it suitable for large-scale production. However, MPPS has some limitations, including its low water solubility, which can limit its bioavailability in vivo. The compound also requires further studies to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
MPPS has several potential future directions, including drug development, material science, and biochemistry. The compound's anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. Further studies are required to determine its pharmacokinetic properties, toxicity, and efficacy in vivo. MPPS can also be used as a dopant for organic solar cells and as a ligand for the preparation of metal-organic frameworks, making it a potential candidate for material science research.
Conclusion
MPPS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through a unique method, and its mechanism of action has been extensively studied. MPPS has several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development. The compound's advantages and limitations for lab experiments have been discussed, and several future directions have been identified, including drug development, material science, and biochemistry. Further studies are required to determine the compound's toxicity, pharmacokinetic properties, and efficacy in vivo.
Métodos De Síntesis
MPPS has been synthesized through a unique method using a one-pot reaction of 4-methoxy-2-methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of sulfuric acid. The reaction mixture was heated under reflux, and the product was obtained through crystallization. The synthesis method has been optimized to improve the yield and purity of MPPS, making it suitable for various applications.
Aplicaciones Científicas De Investigación
MPPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development. MPPS has also been used as a ligand for the preparation of metal-organic frameworks and as a dopant for organic solar cells.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-7-11(19-4)5-6-12(9)15-20(17,18)13-8-16(3)14-10(13)2/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCUNPPAOZCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![2-{[4-(acetylamino)phenyl]amino}-4-{[4-(acetylamino)phenyl]hydrazono}-2-butenoic acid](/img/structure/B6099269.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(6-methyl-2-pyridinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6099272.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![rel-(3aS,6aS)-1-[(3,4-dimethoxyphenyl)sulfonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B6099286.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)



![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)